2-(4-Phenylphenoxy)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-(4-Phenylphenoxy)propanoic acid involves multi-step chemical processes. For example, Zhang Dan-shen synthesized 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid through a process involving the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and reaction with acetone, chloroform, and NaOH, achieving an overall yield of about 38% (Zhang Dan-shen, 2009).
Molecular Structure Analysis
Crystal structure and stereochemistry analyses are crucial for understanding the molecular configuration of compounds. Lei Chen et al. synthesized 2-acetoxy-3-(3,4-diacetoxyphenyl) propanoic acid and determined its crystal structure and stereochemistry through X-ray single crystal diffraction analysis, highlighting the importance of structural elucidation in chemical research (Lei Chen et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving phenylphenoxy propanoic acid derivatives can be complex. For instance, Runsheng Xu et al. demonstrated the synthesis of 2-(phenylthio)phenols via tandem copper(I)-catalyzed C-S coupling/C-H functionalization, illustrating the intricate reactions these compounds can undergo (Runsheng Xu et al., 2010).
Physical Properties Analysis
The physical properties of compounds like 2-(4-Phenylphenoxy)propanoic acid derivatives can be analyzed through various spectroscopic and crystallographic techniques. The study by Shi-Juan Li et al. on 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, a related compound, employed X-ray structure analysis and theoretical calculations to predict applications in fluoro-containing materials, demonstrating the role of physical property analysis in material science (Shi-Juan Li et al., 2015).
Chemical Properties Analysis
The chemical properties of phenylphenoxy propanoic acid derivatives are pivotal for their applications and reactivity. The work by S. Kotteswaran et al. on the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate provides insights into the electronic properties and thermal analysis of such compounds, underscoring the significance of chemical property analysis (S. Kotteswaran et al., 2016).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Bioprocess and Biosystems Engineering and Applied Biochemistry and Biotechnology .
Summary of the Application
R-HPPA is a key intermediate for the production of phenoxypropionic acid herbicides . These herbicides are known for their high efficacy, low toxicity, wide herbicidal spectrum, long application period, and high safety to crops .
Methods of Application or Experimental Procedures
R-HPPA can be biosynthesized through selective introduction of a hydroxyl group into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position, facilitated by microorganisms with hydroxylases . In one study, a high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation was developed . In another study, a convenient and safe 96-well microplate assay method with sodium nitrite as a chromogenic reagent was proposed and optimized .
Results or Outcomes
The high-throughput screening method was successfully used in the identification of Beauveria bassiana mutants with enhanced R-HPPA biosynthesis capacity . A positive mutant C-7 with high tolerance to 20 g/L R-PPA was rapidly selected from 1920 mutants. The biomass and R-HPPA titer were 12.5- and 38.19-fold higher compared with the original strain at 20 g/L R-PPA . In the second study, two fungi species, Penicillium oxalicum A5 and Aspergillus versicolor A12, were identified with conversion rates of R-HPPA from 10 g/L R-PPA reaching 21.18% and 40.24%, respectively .
3. Biofilm-based Fermentation for R-HPPA Production
Specific Scientific Field
This application falls under the field of Bioprocess and Biosystems Engineering .
Summary of the Application
A novel biofilm-based fermentation was employed to convert R-2-phenoxypropionic acid (R-PPA) to R-2-(4-hydroxyphenoxy) propionic acid (R-HPPA) .
Methods of Application or Experimental Procedures
The biofilm culture model of a certain microorganism was used, which produced a significantly higher R-HPPA titer than the traditional submerged fermentation method .
Results or Outcomes
The biofilm-based fermentation method resulted in a significantly higher yield of R-HPPA compared to traditional methods .
4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
Amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions were synthesized . These novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
Methods of Application or Experimental Procedures
The synthesis involved the incorporation of a 4-hydroxyphenyl moiety with various substitutions into amino acid derivatives .
Results or Outcomes
The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
properties
IUPAC Name |
2-(4-phenylphenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPGQEMJIGUBGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylphenoxy)propanoic acid | |
CAS RN |
5555-13-5 | |
Record name | Propionic acid, 2-(4-biphenylyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5555-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-BIPHENYLYLOXY)PROPIONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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